molecular formula C12H18FN3O B15051252 4-Amino-N-(3-(dimethylamino)propyl)-2-fluorobenzamide

4-Amino-N-(3-(dimethylamino)propyl)-2-fluorobenzamide

Cat. No.: B15051252
M. Wt: 239.29 g/mol
InChI Key: QSYLUQZUDNRYNO-UHFFFAOYSA-N
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Description

4-Amino-N-(3-(dimethylamino)propyl)-2-fluorobenzamide is a chemical compound with a complex structure that includes an amino group, a dimethylamino group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(3-(dimethylamino)propyl)-2-fluorobenzamide typically involves multiple steps. One common method includes the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This intermediate is then reacted with 4-amino-N-(3-(dimethylamino)propyl)amine under controlled conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(3-(dimethylamino)propyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Amino-N-(3-(dimethylamino)propyl)-2-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-(3-(dimethylamino)propyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-(3-(dimethylamino)propyl)-3-methylbenzamide
  • 4-Amino-N-(3-(dimethylamino)propyl)-3-methoxybenzamide

Uniqueness

4-Amino-N-(3-(dimethylamino)propyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to similar compounds. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.

Properties

Molecular Formula

C12H18FN3O

Molecular Weight

239.29 g/mol

IUPAC Name

4-amino-N-[3-(dimethylamino)propyl]-2-fluorobenzamide

InChI

InChI=1S/C12H18FN3O/c1-16(2)7-3-6-15-12(17)10-5-4-9(14)8-11(10)13/h4-5,8H,3,6-7,14H2,1-2H3,(H,15,17)

InChI Key

QSYLUQZUDNRYNO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C1=C(C=C(C=C1)N)F

Origin of Product

United States

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